Cas no 125741-64-2 (L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI))

L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI) structure
125741-64-2 structure
Nome del prodotto:L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI)
Numero CAS:125741-64-2
MF:C19H33NO2S
MW:339.535824537277
CID:157606
PubChem ID:6439225

L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI)
    • FARNESYL CYSTEINE METHYL ESTER
    • methyl (2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate
    • S-farnesylcysteine alpha-carboxyl methyl ester
    • L-Cysteine, S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester
    • methyl S-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-L-cysteinate
    • S-Fcme
    • S-[(2E,6E)-farnesyl]-L-cysteine methyl ester
    • S-Farnesyl-L-cysteine Methyl Ester
    • S-tram,tram-Farnesylated cysteine methyl ester
    • S-trans,trans-Farnesyl-L-cysteine methyl ester
    • SCHEMBL14596316
    • CS-0079708
    • NCGC00161312-03
    • HMS3402M06
    • S-FARNESYL-L-CYSTEINE ME
    • Farnesylcysteine methyl ester
    • 130062-64-5
    • BML2-C12
    • s-farnesyl-l-cysteine
    • CHEMBL1477730
    • BSPBio_001524
    • SFcme
    • NCGC00161312-04
    • L-Cysteine, S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester, (E,E)-
    • CHEBI:94600
    • L-Cysteine, S-((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester
    • HY-120950
    • BRD-K38756014-001-02-8
    • HMS1989M06
    • IDI1_033994
    • HMS1791M06
    • Methyl S-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)-L-cysteinate
    • UNII-P409G2H90A
    • J-005281
    • S-Farnesyl cysteine methyl ester
    • HMS1361M06
    • 5U0
    • NCGC00161312-02
    • Spectrum5_001959
    • P409G2H90A
    • Q27159423
    • NCGC00161312-01
    • CHEBI:87167
    • AKOS040746342
    • L-Cysteine, S-((2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-, methyl ester
    • 125741-64-2
    • S Fcme
    • DA-77815
    • Inchi: InChI=1S/C19H33NO2S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-23-14-18(20)19(21)22-5/h8,10,12,18H,6-7,9,11,13-14,20H2,1-5H3/b16-10+,17-12+/t18-/m0/s1
    • Chiave InChI: SIEHZFPZQUNSAS-GCVUPTOQSA-N
    • Sorrisi: C/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(OC)=O)N)/C)/C)/C

Proprietà calcolate

  • Massa esatta: 339.22320047g/mol
  • Massa monoisotopica: 339.22320047g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 12
  • Complessità: 435
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 77.6Ų
  • Carica superficiale: 0
  • XLogP3: 5.1

Proprietà sperimentali

  • Colore/forma: Solid powder

L-Cysteine,S-(3,7,11-trimethyl-2,6,10-dodecatrienyl)-, methyl ester (9CI) Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Condizioni di conservazione:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

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